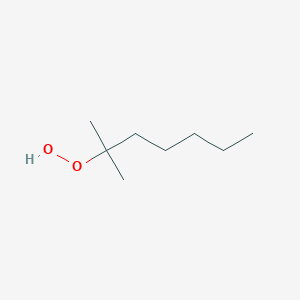
2-Methylheptane-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylheptane-2-peroxol is a chemical compound that is commonly used in scientific research. It is a peroxide that is often used as a radical initiator in polymerization reactions. This compound has a wide range of applications in various fields, including chemistry, biology, and material science.
Mécanisme D'action
The mechanism of action of 2-Methylheptane-2-peroxol involves the formation of free radicals. When this compound is exposed to heat or light, it undergoes homolytic cleavage to form two free radicals. These free radicals can then initiate polymerization reactions or react with other molecules to form new compounds.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 2-Methylheptane-2-peroxol. However, it is known that this compound can be toxic when ingested or inhaled. It can cause skin and eye irritation and may be harmful if swallowed. Therefore, it should be handled with care in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methylheptane-2-peroxol in lab experiments is that it is a stable compound that can be stored for long periods of time. Additionally, it is a relatively inexpensive compound that is readily available. However, one limitation of using this compound is that it can be hazardous to handle and requires special precautions to ensure safety in the laboratory.
Orientations Futures
There are several future directions for research on 2-Methylheptane-2-peroxol. One direction is to investigate its potential as a radical initiator in new polymerization reactions. Additionally, research could be conducted to explore its use in the synthesis of new organic compounds. Another direction for research is to investigate the potential health effects of exposure to this compound and to develop safety guidelines for its use in the laboratory.
Conclusion:
In conclusion, 2-Methylheptane-2-peroxol is a useful compound in scientific research. Its ability to form free radicals makes it a valuable tool in polymerization reactions and the synthesis of organic compounds. However, it should be handled with care due to its potential toxicity. Further research is needed to explore its potential applications and to ensure safe handling in the laboratory.
Méthodes De Synthèse
2-Methylheptane-2-peroxol can be synthesized by the reaction of 2-methylhept-2-ene with hydrogen peroxide in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as ether or acetone. The yield of the reaction can be improved by using a higher concentration of hydrogen peroxide and a higher reaction temperature.
Applications De Recherche Scientifique
2-Methylheptane-2-peroxol is widely used in scientific research as a radical initiator in polymerization reactions. It is also used as a source of free radicals in various chemical reactions. Additionally, this compound is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Propriétés
Numéro CAS |
13393-69-6 |
|---|---|
Nom du produit |
2-Methylheptane-2-peroxol |
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
2-hydroperoxy-2-methylheptane |
InChI |
InChI=1S/C8H18O2/c1-4-5-6-7-8(2,3)10-9/h9H,4-7H2,1-3H3 |
Clé InChI |
UVALTZBZKMZQMM-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)(C)OO |
SMILES canonique |
CCCCCC(C)(C)OO |
Synonymes |
1,1-Dimethylhexyl hydroperoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



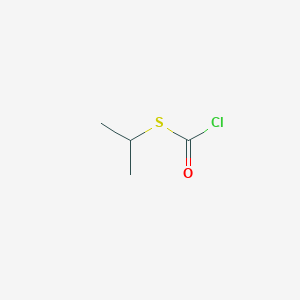
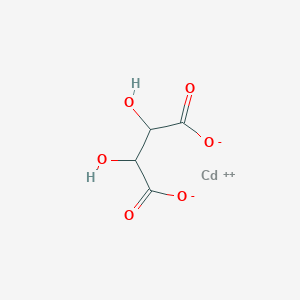
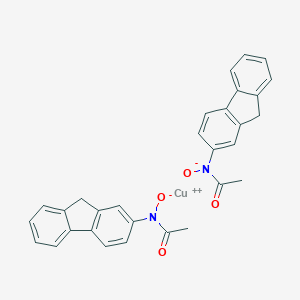
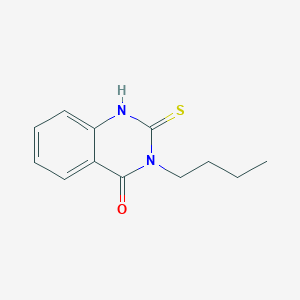
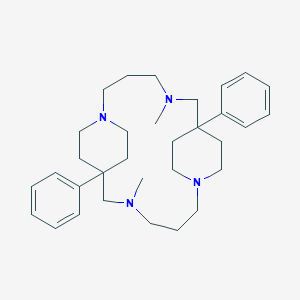


![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)

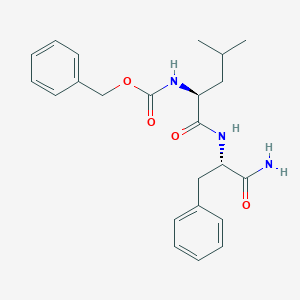
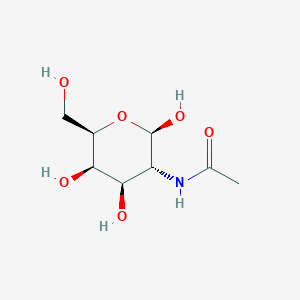

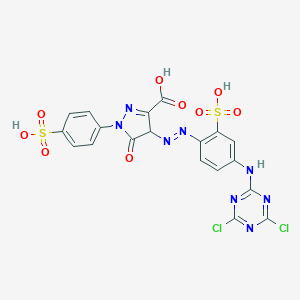
![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)